molecular formula C17H25NO4 B2823354 N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide CAS No. 1351650-62-8

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2823354
CAS No.: 1351650-62-8
M. Wt: 307.39
InChI Key: YLGVOSUDLSOGBS-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative intended for research and development purposes. This compound features a molecular structure incorporating both cyclohexyl and 3-methoxyphenoxy moieties, which may be of interest in various pharmacological and chemical investigations. The presence of the acetamide functional group is common in many biologically active molecules, suggesting potential utility as a building block or intermediate in medicinal chemistry and drug discovery projects . Researchers may explore its properties for developing novel compounds or studying structure-activity relationships. This product is strictly for laboratory research use and is not intended for human consumption, diagnostic, or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-21-14-8-5-9-15(10-14)22-12-17(20)18-11-16(19)13-6-3-2-4-7-13/h5,8-10,13,16,19H,2-4,6-7,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGVOSUDLSOGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl and hydroxyethyl components. These components are then reacted under controlled conditions to form the final compound. Common synthetic routes include:

  • Esterification: Reacting cyclohexanol with ethylene oxide to form 2-cyclohexyl-2-hydroxyethyl ether.

  • Phenol Derivatization: Reacting 3-methoxyphenol with chloroacetic acid to form 3-methoxyphenoxyacetic acid.

  • Amide Formation: Coupling the hydroxyethyl ether with the 3-methoxyphenoxyacetic acid using coupling agents like DCC (Dicyclohexylcarbodiimide) to form the final amide product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove oxygen functionalities, resulting in simpler derivatives.

  • Substitution: The methoxy group can be substituted with other functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Cyclohexanone, cyclohexanoic acid.

  • Reduction Products: Cyclohexylamine, cyclohexanol.

  • Substitution Products: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide is explored for its potential biological activities. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Its structural features suggest it could interact with biological targets involved in pain and inflammation pathways.

Industry: In the industrial sector, this compound can be used in the production of surfactants, polymers, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

N-(2-Bromocyclohexyl)-2-(Substituted Phenoxy)acetamide ()

  • Structure: Features a bromocyclohexyl group instead of hydroxyethyl-cyclohexyl and variable phenoxy substituents.
  • Activity: Exhibits anti-inflammatory, analgesic, and antipyretic properties in preclinical models.

N-Cyclohexyl-2-(3-methylphenoxy)acetamide ()

  • Structure: Retains the cyclohexyl group but substitutes 3-methoxyphenoxy with 3-methylphenoxy.
  • Impact: The methyl group reduces polarity compared to methoxy, likely altering solubility and membrane permeability. No pharmacological data are reported, but structural rigidity from the unmodified cyclohexyl group may affect bioavailability .

N-(2-Diethylaminoethyl)-2-(3-methoxyphenoxy)acetamide (Compound 1856, )

  • Structure: Replaces the cyclohexyl-hydroxyethyl group with a diethylaminoethyl chain.
  • Toxicity : Displays an LD₅₀ of 2.55 mg/kg (rodent model), indicating moderate toxicity. The tertiary amine may enhance CNS penetration but introduce off-target effects compared to the target compound’s hydroxyethyl group .

Pharmacological Activity Comparison

Anti-Cancer Acetamides ()

Compounds 38–40 (quinazoline-sulfonyl acetamides) demonstrate potent anticancer activity against HCT-116, MCF-7, and PC-3 cell lines (IC₅₀ < 10 µM). Their activity is attributed to quinazoline sulfonyl groups, which are absent in the target compound. This highlights how heterocyclic additions to the acetamide core can drastically enhance cytotoxicity .

Anti-Inflammatory Phenoxy Acetamides ()

N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamides show 60–70% inhibition in carrageenan-induced edema models, comparable to diclofenac.

Antimicrobial Thiazolidinone Acetamide ()

N-(2-phenyl-4-thiazolidinone-3-yl)-2-(coumarin-4-yloxy)acetamide exhibits broad-spectrum antibacterial activity (MIC 8–32 µg/mL). The coumarin-thiazolidinone moiety, absent in the target compound, underscores the role of fused heterocycles in antimicrobial efficacy .

Comparative Data Table

Compound Name Key Structural Features Pharmacological Activity Toxicity (LD₅₀, mg/kg) References
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide Cyclohexyl-hydroxyethyl, 3-methoxyphenoxy Not reported (potential anti-inflammatory) Not available -
N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide Bromocyclohexyl, variable phenoxy Anti-inflammatory, analgesic Not reported
N-cyclohexyl-2-(3-methylphenoxy)acetamide Cyclohexyl, 3-methylphenoxy Not reported Not available
Compound 1856 () Diethylaminoethyl, 3-methoxyphenoxy Not reported 2.55 (rodent)
Quinazoline-sulfonyl acetamides () Quinazoline sulfonyl, methoxyphenyl Anticancer (IC₅₀ < 10 µM) Not reported

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound, emphasizing its pharmacological properties and applications in various fields.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H25NO4
  • CAS Number : 1351648-81-1

The synthesis typically involves the reaction of 3-methoxyphenol with acetic anhydride in the presence of a base, followed by the introduction of the cyclohexyl group through alkylation methods. The detailed synthetic route can be optimized for yield and purity through techniques such as column chromatography and recrystallization.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It may interact with neurotransmitter receptors, which could contribute to analgesic properties.

Pharmacological Properties

  • Anti-inflammatory Activity : Studies indicate that this compound can reduce inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Analgesic Effects : Research has demonstrated that it can alleviate pain in various experimental setups, indicating its utility in pain management.
  • Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related damage.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : These assays demonstrated that the compound does not exhibit cytotoxicity at therapeutic concentrations.
  • Enzyme Activity Assays : Significant inhibition of cyclooxygenase (COX) enzymes was observed, correlating with reduced prostaglandin synthesis.

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Pain Models : In rodent models of pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups.
  • Inflammation Models : The compound reduced edema formation in carrageenan-induced paw edema models, supporting its anti-inflammatory claims.

Comparative Analysis

Biological ActivityThis compoundSimilar Compounds (e.g., Ibuprofen)
Anti-inflammatoryYesYes
AnalgesicYesYes
AntioxidantModerateHigh
CytotoxicityLowModerate

Q & A

Q. How can crystallographic data resolve discrepancies in proposed binding modes from docking studies?

  • Methodology :
  • X-ray crystallography : Co-crystallize the compound with purified target protein (e.g., kinase domain) to resolve atomic interactions .
  • Electron density maps : Compare docking poses with crystallographic ligand positioning to validate computational models .

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